N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the piperazine moiety, and the attachment of the carboxamide group. Common reagents used in these reactions include fluorinated anilines, ethoxybenzo[d]thiazole derivatives, and piperazine. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic properties.
Medicine: As a candidate for drug development, particularly for conditions where piperazine derivatives have shown efficacy.
Industry: In the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and result in therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide include other piperazine derivatives with fluorinated phenyl groups and benzo[d]thiazole moieties. Examples include:
- N-(2,6-difluorophenyl)-4-(benzo[d]thiazol-2-yl)piperazine-1-carboxamide
- N-(2,6-difluorophenyl)-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorinated phenyl and ethoxybenzo[d]thiazole groups. These structural features may confer unique biological activities and physicochemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O2S/c1-2-28-15-7-4-8-16-18(15)24-20(29-16)26-11-9-25(10-12-26)19(27)23-17-13(21)5-3-6-14(17)22/h3-8H,2,9-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQNRAUCRDNILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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